ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-chlorobenzylamine with ethyl 3-oxobutanoate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzyl derivatives. These products can further undergo additional reactions to form more complex molecules.
Scientific Research Applications
Ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It can be used in the development of pesticides and herbicides.
Material Science: The compound can be used in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate
- Ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carbonitrile
- Ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxamide
Uniqueness
Ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the ethyl ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
ethyl 5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-19-13(18)10-7-16-17(12(10)15)8-9-5-3-4-6-11(9)14/h3-7H,2,8,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLSZKUFTHCDDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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